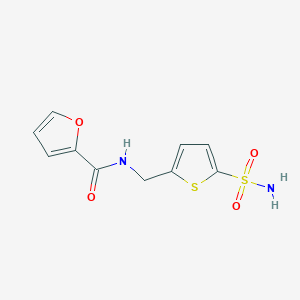
n-((5-Sulfamoylthiophen-2-yl)methyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-Sulfamoylthiophen-2-yl)methyl)furan-2-carboxamide is a compound that features a furan ring and a thiophene ring, both of which are heterocyclic aromatic compounds. The presence of a sulfonamide group attached to the thiophene ring and a carboxamide group attached to the furan ring makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Sulfamoylthiophen-2-yl)methyl)furan-2-carboxamide typically involves the reaction of 5-sulfamoylthiophene-2-carboxylic acid with furan-2-carboxylic acid. The reaction is facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Microwave-assisted synthesis is another method that can be employed to reduce reaction times and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-((5-Sulfamoylthiophen-2-yl)methyl)furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide and carboxamide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene and furan rings.
Reduction: Reduced forms of the sulfonamide and carboxamide groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamide or carboxamide groups.
Wissenschaftliche Forschungsanwendungen
N-((5-Sulfamoylthiophen-2-yl)methyl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-((5-Sulfamoylthiophen-2-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological processes in microorganisms, leading to their death. The carboxamide group can also interact with various proteins, affecting their function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Furan-2-ylmethyl)furan-2-carboxamide: Similar structure but lacks the sulfonamide group.
N-(Thiophen-2-ylmethyl)furan-2-carboxamide: Similar structure but lacks the sulfonamide group.
N-(5-Sulfamoylthiophen-2-yl)methyl)acetamide: Similar structure but has an acetamide group instead of a carboxamide group.
Uniqueness
N-((5-Sulfamoylthiophen-2-yl)methyl)furan-2-carboxamide is unique due to the presence of both sulfonamide and carboxamide groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for a broader range of interactions with biological targets, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C10H10N2O4S2 |
|---|---|
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
N-[(5-sulfamoylthiophen-2-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C10H10N2O4S2/c11-18(14,15)9-4-3-7(17-9)6-12-10(13)8-2-1-5-16-8/h1-5H,6H2,(H,12,13)(H2,11,14,15) |
InChI-Schlüssel |
BGIKPMYQTOSAOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C(=O)NCC2=CC=C(S2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


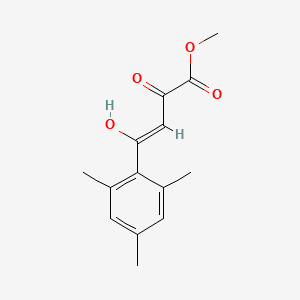
![(2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B14907786.png)
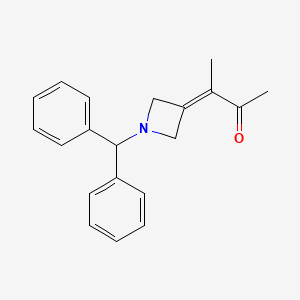
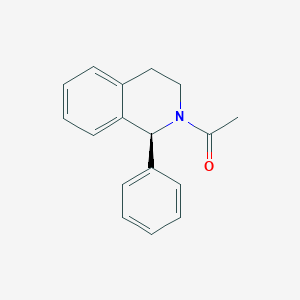

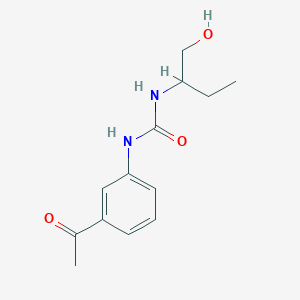
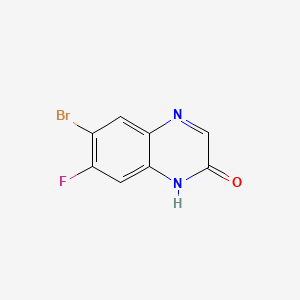
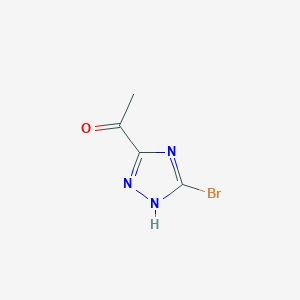
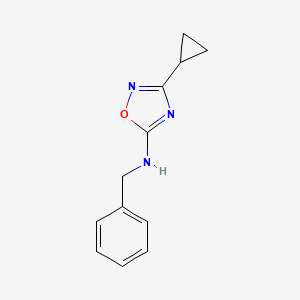
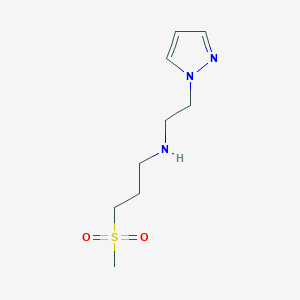



![N-[(2,5-dimethylphenoxy)acetyl]-beta-alanine](/img/structure/B14907855.png)
